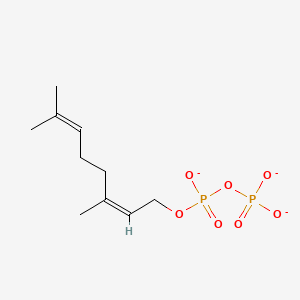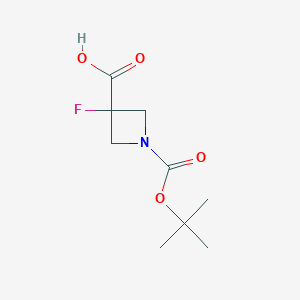![molecular formula C14H16O9 B1263345 (1R,2S,5S,6S)-2-(3-carboxypropanoyl)-5-[(1-carboxyvinyl)oxy]-6-hydroxycyclohex-3-ene-1-carboxylic acid](/img/structure/B1263345.png)
(1R,2S,5S,6S)-2-(3-carboxypropanoyl)-5-[(1-carboxyvinyl)oxy]-6-hydroxycyclohex-3-ene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S,5S,6S)-2-(3-carboxypropanoyl)-5-[(1-carboxyvinyl)oxy]-6-hydroxycyclohex-3-ene-1-carboxylic acid is a tricarboxylic acid. It has a role as an Escherichia coli metabolite. It is a conjugate acid of a (1R,2S,5S,6S)-2-(3-carboxylatopropanoyl)-5-[(1-carboxylatovinyl)oxy]-6-hydroxycyclohex-3-ene-1-carboxylate.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
The compound has been prominently utilized in synthetic chemistry. Gerber and Vogel (2001) discussed its role in the stereoselective synthesis of 8-Oxabicyclo[3.2.1]octane-2,3,4,6,7-pentols and total asymmetric synthesis of 2,6-Anhydrohepturonic Acid derivatives. These derivatives are crucial for constructing (1 → 3)-C,C-linked trisaccharides, showcasing the compound's significant role in complex chemical synthesis and molecular construction (Gerber & Vogel, 2001).
Defant et al. (2011) utilized a related compound as a chiral building block in preparing new δ-sugar amino acids. These compounds offer potential uses in peptidomimetics due to their conformationally restricted structures, highlighting the compound's versatility in synthesizing structurally complex molecules (Defant et al., 2011).
Biochemical and Pharmaceutical Applications
In the realm of biochemistry and pharmacology, Iso et al. (1996) described the synthesis and biological activity of related compounds, emphasizing their potent antibacterial activity against a wide range of bacteria, including Pseudomonas aeruginosa (Iso et al., 1996). Similarly, Blatter et al. (1986) explored the chemical transformations of related compounds, showcasing their potential applications in synthesizing other bioactive molecules (Blatter & Ferrier, 1986).
Eigenschaften
Molekularformel |
C14H16O9 |
|---|---|
Molekulargewicht |
328.27 g/mol |
IUPAC-Name |
(1R,2S,5S,6S)-5-(1-carboxyethenoxy)-2-(3-carboxypropanoyl)-6-hydroxycyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C14H16O9/c1-6(13(19)20)23-9-4-2-7(8(15)3-5-10(16)17)11(12(9)18)14(21)22/h2,4,7,9,11-12,18H,1,3,5H2,(H,16,17)(H,19,20)(H,21,22)/t7-,9+,11-,12-/m1/s1 |
InChI-Schlüssel |
XYCATPIYKOARSZ-OAIFWDMCSA-N |
Isomerische SMILES |
C=C(C(=O)O)O[C@H]1C=C[C@@H]([C@H]([C@@H]1O)C(=O)O)C(=O)CCC(=O)O |
Kanonische SMILES |
C=C(C(=O)O)OC1C=CC(C(C1O)C(=O)O)C(=O)CCC(=O)O |
Synonyme |
2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylic acid SEPHCHC cpd |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



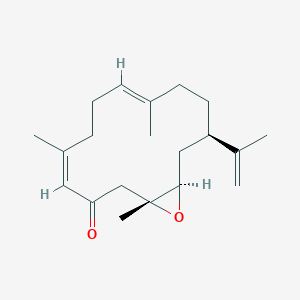
![Calixresorc[6]arene](/img/structure/B1263265.png)
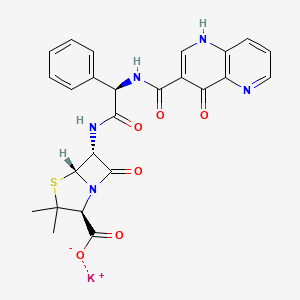
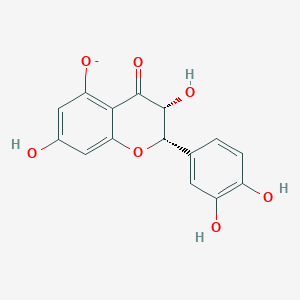
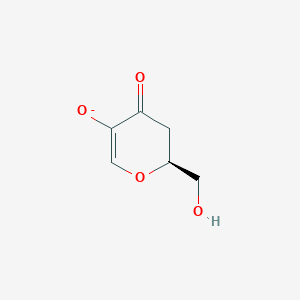
![UDP-3-O-[(3R)-3-hydroxytetradecanoyl]-alpha-D-glucosamine](/img/structure/B1263271.png)
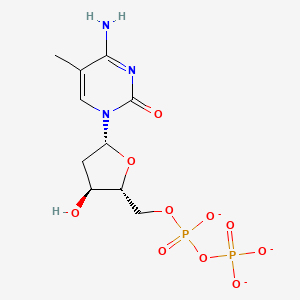
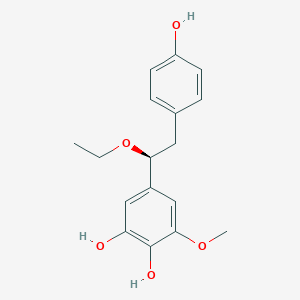
![TG(16:1(9Z)/18:1(9Z)/18:2(9Z,12Z))[iso6]](/img/structure/B1263275.png)


